molecular formula C12H18N2O B8721799 4-(2,2-Dimethyl-propionylamino)-benzylamine

4-(2,2-Dimethyl-propionylamino)-benzylamine

Cat. No. B8721799
M. Wt: 206.28 g/mol
InChI Key: NIHWCTRNKAOAPH-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add 4M hydrogen chloride in dioxane (20 mL) to a solution of N-(tert-butoxycarbonyl)-4-(2,2-dimethyl-propionylamino)-benzylamine (2 g, 6.53 mmol) in anhydrous 1,4-dioxane (50 mL) at room temperature. Stir overnight and partition the reaction mixture between saturated aqueous NaHCO3 (200 mL) and DCM (500 mL). Extract the aqueous phase with DCM/iso-propanol (85:15, 2×100 mL) and then with DCM/iso-propanol (3:1, 2×100 mL). Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo. Purify by SCX chromatography eluting with DCM and DCM/2M ammonia in methanol (1:1) to obtain the title compound as a waxy colorless oil (1.13 g, 84%). MS (ES−) m/z: 205.1 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(tert-butoxycarbonyl)-4-(2,2-dimethyl-propionylamino)-benzylamine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.C(OC([NH:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:23])[C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:13][CH:12]=1)=O)(C)(C)C>O1CCOCC1>[CH3:20][C:19]([CH3:22])([CH3:21])[C:18]([NH:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:10][NH2:9])=[CH:12][CH:13]=1)=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
N-(tert-butoxycarbonyl)-4-(2,2-dimethyl-propionylamino)-benzylamine
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(C(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition the reaction mixture between saturated aqueous NaHCO3 (200 mL) and DCM (500 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with DCM/iso-propanol (85:15, 2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by SCX chromatography
WASH
Type
WASH
Details
eluting with DCM and DCM/2M ammonia in methanol (1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)NC1=CC=C(CN)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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